(4S)-3-[(R)-1-Phenylethyl]-4-(trifluoromethyl)-4-(cyclopropylethynyl)-6-chloro-3,4-dihydroquinazoline-2(1H)-one
Description
The compound “(4S)-3-[(R)-1-Phenylethyl]-4-(trifluoromethyl)-4-(cyclopropylethynyl)-6-chloro-3,4-dihydroquinazoline-2(1H)-one” is a structurally complex quinazoline derivative featuring a partially saturated 3,4-dihydroquinazoline core. Key structural attributes include:
- Stereochemistry: The (4S) configuration at position 4 and the (R)-1-phenylethyl group at position 3 introduce chirality, which may influence biological activity and molecular interactions.
- Substituents:
- Position 4: A trifluoromethyl (-CF₃) group and a cyclopropylethynyl (-C≡C-C₃H₅) moiety, both contributing steric bulk and electronic effects.
- Position 6: A chlorine atom, enhancing electrophilic character.
This compound’s unique combination of substituents and stereochemistry distinguishes it from conventional quinazoline derivatives, warranting detailed comparison with structurally related analogs.
Properties
CAS No. |
247565-04-4 |
|---|---|
Molecular Formula |
C22H18ClF3N2O |
Molecular Weight |
418.8 g/mol |
IUPAC Name |
(4S)-6-chloro-4-(2-cyclopropylethynyl)-3-[(1R)-1-phenylethyl]-4-(trifluoromethyl)-1H-quinazolin-2-one |
InChI |
InChI=1S/C22H18ClF3N2O/c1-14(16-5-3-2-4-6-16)28-20(29)27-19-10-9-17(23)13-18(19)21(28,22(24,25)26)12-11-15-7-8-15/h2-6,9-10,13-15H,7-8H2,1H3,(H,27,29)/t14-,21+/m1/s1 |
InChI Key |
NERJGCYSHKKSOW-SZNDQCEHSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C(=O)NC3=C([C@@]2(C#CC4CC4)C(F)(F)F)C=C(C=C3)Cl |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)NC3=C(C2(C#CC4CC4)C(F)(F)F)C=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Chloro-4-(cyclopropylethynyl)-3-(®-1-phenylethyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone under radical or nucleophilic conditions.
Addition of the Cyclopropylethynyl Group: This can be accomplished through Sonogashira coupling reactions using palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. The compound under discussion has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways associated with cell survival and apoptosis.
Case Study :
A study demonstrated that (4S)-3-[(R)-1-Phenylethyl]-4-(trifluoromethyl)-4-(cyclopropylethynyl)-6-chloro-3,4-dihydroquinazoline-2(1H)-one effectively inhibited the growth of specific cancer cell lines in vitro. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting potential for further development as an anticancer agent .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its efficacy against various bacterial strains has been documented, highlighting its potential use in treating infections caused by resistant pathogens.
Research Findings :
In vitro studies revealed that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship analysis suggested that modifications in the trifluoromethyl and cyclopropylethynyl groups could enhance antimicrobial potency .
Neuroprotective Effects
Emerging research suggests that quinazoline derivatives may possess neuroprotective properties. The compound has been investigated for its potential to protect neuronal cells from oxidative stress and apoptosis.
Experimental Evidence :
A recent study indicated that treatment with this compound resulted in reduced neuronal cell death in models of neurodegenerative diseases. The proposed mechanism involves the inhibition of pro-apoptotic factors and enhancement of antioxidant defenses .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of (S)-6-Chloro-4-(cyclopropylethynyl)-3-(®-1-phenylethyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the quinazolinone core interacts with nucleophilic sites on the target molecules. This dual interaction mechanism makes it a potent bioactive compound.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Quinazoline Derivatives
Key Observations :
- The cyclopropylethynyl group at position 4 introduces steric strain and unique electronic effects compared to the phenyl or alkyne substituents in analogs .
- The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, unlike the chlorine or methoxy groups in other derivatives.
Physicochemical Properties
Table 2: Physical and Spectral Data Comparison
Key Observations :
- The melting points of analogs vary widely (139–215°C), influenced by substituent polarity and crystallinity. The target compound’s cyclopropylethynyl and CF₃ groups may elevate its melting point due to increased rigidity.
- IR alkyne stretches in analogs (2209–2235 cm⁻¹) align with the target’s expected range, though cyclopropylethynyl’s strain may induce a slight shift .
- HRMS data highlight molecular weight differences: the target’s formula (C₂₃H₂₀ClF₃N₂O) reflects higher mass due to CF₃ and cyclopropylethynyl.
Implications of Structural Differences
Electronic and Steric Effects
Stereochemical Influence
Solubility and Bioavailability
Biological Activity
The compound (4S)-3-[(R)-1-Phenylethyl]-4-(trifluoromethyl)-4-(cyclopropylethynyl)-6-chloro-3,4-dihydroquinazoline-2(1H)-one, often referred to as compound 1 , has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of compound 1, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C17H14ClF3N2O2
- Molecular Weight : 370.76 g/mol
- CAS Number : 247565-04-4
- Structural Features : The compound features a quinazoline core with a trifluoromethyl group and a cyclopropylethynyl substituent, which are critical for its biological activity.
Compound 1 exhibits various mechanisms of action that contribute to its biological effects:
- Receptor Modulation : It has been shown to interact with specific receptors in the central nervous system, potentially modulating neurotransmitter levels.
- Anti-inflammatory Effects : Studies indicate that compound 1 may reduce pro-inflammatory cytokines, suggesting a role in mitigating neuroinflammation.
- Neuroprotective Properties : Preliminary data suggest that it may protect neuronal cells from damage induced by neurotoxic agents.
Neuropharmacological Effects
Research indicates that compound 1 can influence neurochemical pathways associated with cognitive function and neurodegenerative diseases. For instance:
- In a mouse model of neuroinflammation, administration of compound 1 resulted in significant reductions in markers of inflammation and improved cognitive performance metrics .
Anticancer Activity
Emerging studies suggest that compound 1 may possess anticancer properties:
- In vitro assays demonstrated that compound 1 inhibits the proliferation of various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .
Study on Neuroinflammation
A study involving the administration of compound 1 in a kainic acid-induced model of neuroinflammation revealed:
- Dosage : Mice were treated with varying doses (0.1 to 10 mg/kg).
- Findings : Compound 1 significantly reduced levels of inflammatory cytokines (e.g., IL-6, TNF-alpha) and improved cognitive deficits measured through behavioral tests .
Cancer Cell Line Studies
In another investigation focusing on tumor cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : Compound 1 exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects. Mechanistic studies suggested involvement of apoptotic pathways as evidenced by increased caspase activity .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
